molecular formula C14H23NO5 B1382820 1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 1803562-73-3

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B1382820
CAS No.: 1803562-73-3
M. Wt: 285.34 g/mol
InChI Key: DBSORQIBUVWRHY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C14H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Intermediate

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is primarily used as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the fields of analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesics
In a study focused on synthesizing novel analgesics, researchers utilized this compound as a precursor for creating derivatives that exhibited enhanced pain-relieving properties. The modifications involved esterification and amination reactions, resulting in compounds with improved efficacy compared to traditional analgesics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its piperidine ring structure is beneficial for constructing more complex molecules through various chemical reactions such as:

  • Alkylation
  • Amination
  • Cyclization

These reactions can lead to the formation of diverse chemical entities that are useful in both academic and industrial research.

Data Table: Common Reactions Involving the Compound

Reaction TypeDescriptionOutcome
AlkylationReaction with alkyl halidesFormation of substituted piperidines
AminationReaction with aminesCreation of amine derivatives
CyclizationRing closure reactionsSynthesis of complex cyclic compounds

Agrochemical Applications

Emerging research indicates potential applications in agrochemicals, particularly as intermediates in the synthesis of pesticides and herbicides. The structural features of the compound may enhance the activity and selectivity of agrochemical agents.

Case Study: Development of Herbicides
In experimental trials, derivatives synthesized from this compound showed promising herbicidal activity against common weeds, suggesting its viability as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C14H23NO5C_{14}H_{23}NO_5. It belongs to the piperidine family and is characterized by its unique substitution pattern, which influences its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C14H23NO5C_{14}H_{23}NO_5
  • CAS Number : 1803562-73-3
  • IUPAC Name : 1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
  • InChI Key : DBSORQIBUVWRHY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride, followed by purification processes to yield the final product. The industrial production often utilizes automated systems for consistent quality control.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to modulate enzyme activity, influencing several biochemical pathways crucial for cellular functions.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine exhibit notable antiproliferative effects against cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.70.7 to 4.7μM4.7\mu M against various cancer types, including HeLa and murine leukemia cells. These compounds induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase, suggesting their potential as selective anticancer agents .

Table: Antiproliferative Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound 3a0.75K562
Compound 3b0.70K562
Compound X (related)1.1 - 4.7HeLa, L1210, CEM

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been explored in vitro. For example, it has been shown to affect tubulin polymerization, leading to inhibition of microtubule assembly—an essential process for cell division. Molecular docking studies suggest binding affinity at the colchicine site on tubulin, providing insight into its mechanism as an antitubulin agent .

Study on Selective Cytotoxicity

A study evaluated the effects of related compounds on normal human peripheral blood mononuclear cells (PBMC). The results indicated that these compounds did not significantly affect the viability of PBMCs at concentrations exceeding 20μM20\mu M, highlighting their selective cytotoxicity towards cancer cells while sparing normal cells .

Molecular Modeling Insights

Molecular modeling techniques have been employed to predict the binding interactions between these compounds and their biological targets. The results from docking simulations reveal that structural modifications can significantly alter binding affinities and biological activities, emphasizing the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate, and how can reaction conditions be optimized?

A multi-step synthesis involving tert-butyl and methyl ester protection, alkylation, and oxidation is commonly employed. For example, a five-step procedure using lithium diisopropyl amide (LDA) for deprotonation, followed by alkylation with ethyl halides, and palladium-catalyzed cross-coupling for functionalization has been reported . Optimization may involve factorial design experiments to evaluate variables such as temperature (−78°C to 100°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)₂) .

Q. How can the purity and structural integrity of this compound be verified during synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirm tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups.
  • LC-MS : Monitor molecular ion peaks (expected m/z ~271–325 depending on substituents) and detect impurities .
  • Chiral HPLC : Resolve stereoisomers if asymmetric synthesis is attempted .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester groups. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the tert-butyl carbamate (Boc) group .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations can model transition states for key steps like nucleophilic attack at the 4-oxo position or steric effects in alkylation. Molecular docking may predict interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses?

Discrepancies often arise from:

  • Protection/deprotection efficiency : Incomplete Boc removal (step 2 in ) reduces downstream yields.
  • Catalyst selectivity : Pd(OAc)₂/XPhos systems may favor undesired side reactions.
    Validate each intermediate via TLC and adjust stoichiometry or catalyst loading iteratively .

Q. How can stereochemical challenges in synthesizing chiral piperidine derivatives be addressed?

Use chiral auxiliaries (e.g., tert-butylsulfinamide in ) or asymmetric catalysis (e.g., Evans oxazolidinones) to control configuration at the 2-ethyl and 4-oxo positions. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What functionalization methods are suitable for modifying the 4-oxo group?

  • Nucleophilic addition : Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to alcohol.
  • Condensation reactions : Form imines or hydrazones for heterocycle synthesis .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of ester hydrolysis under varying pH conditions?

Perform pH-rate profiling (pH 1–12) with UV-Vis or NMR monitoring. Acidic conditions likely protonate the carbonyl, while basic conditions involve hydroxide attack. Compare rate constants (k) for tert-butyl vs. methyl ester cleavage .

Q. What analytical methods differentiate between regioisomers in alkylation reactions?

  • 2D NMR (COSY, HSQC) : Assign coupling patterns between ethyl and methyl groups.
  • IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1720 cm⁻¹ for esters vs. 1680 cm⁻¹ for ketones) .

Q. How do steric and electronic effects influence reactivity at the piperidine ring?

The 4-oxo group increases electrophilicity at C-3 and C-5. Steric hindrance from the tert-butyl group slows reactions at C-1. Computational electrostatic potential maps or Hammett plots can quantify these effects .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-6-9-11(12(17)19-5)10(16)7-8-15(9)13(18)20-14(2,3)4/h9,11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSORQIBUVWRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127559
Record name 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-73-3
Record name 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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